Decahydroquinoline, 2-methyl

Antiviral Influenza fusion inhibitor Stereochemistry-activity relationship

Decahydroquinoline, 2-methyl (CAS 20717-43-5) is a fully saturated bicyclic nitrogen heterocycle with molecular formula C10H19N and molecular weight 153.27 g/mol. It is supplied commercially as a mixture of cis and trans stereoisomers with typical purity ≥98% (assay by titration).

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 20717-43-5
Cat. No. B1632913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroquinoline, 2-methyl
CAS20717-43-5
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCC1CCC2CCCCC2N1
InChIInChI=1S/C10H19N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h8-11H,2-7H2,1H3
InChIKeyFJRLSRUBXMUSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroquinoline, 2-methyl (CAS 20717-43-5): Procurement-Ready Technical Overview for Pharmaceutical and LOHC Research


Decahydroquinoline, 2-methyl (CAS 20717-43-5) is a fully saturated bicyclic nitrogen heterocycle with molecular formula C10H19N and molecular weight 153.27 g/mol [1]. It is supplied commercially as a mixture of cis and trans stereoisomers with typical purity ≥98% (assay by titration) . This compound serves as a key scaffold for antiviral drug discovery and as a high-capacity liquid organic hydrogen carrier (LOHC) component due to its fully hydrogenated quinoline core [2][3].

Why 2-Methyl-Decahydroquinoline (20717-43-5) Cannot Be Substituted with Generic Decahydroquinoline or Quinoline Analogs


Generic substitution fails because stereochemistry and methylation status dictate distinct biological and catalytic outcomes. The 2-methyl substituent and cis configuration confer specific potency in influenza inhibition (EC50 = 90 ng/mL) that is absent in trans isomers or unsubstituted decahydroquinoline [1]. Furthermore, fully saturated decahydroquinoline derivatives achieve 6.91 wt% hydrogen uptake compared to ~2.5 wt% for partially hydrogenated tetrahydroquinoline intermediates, making 2-methyl-decahydroquinoline a superior LOHC substrate [2]. Interchange with quinoline or 1,2,3,4-tetrahydroquinoline would compromise both antiviral screening outcomes and hydrogen storage capacity.

Quantitative Differentiation Evidence for 2-Methyl-Decahydroquinoline (20717-43-5) Against Key Comparators


2-Methyl-cis-Decahydroquinoline Exhibits Nanomolar Antiviral Potency Superior to Trans Isomers

The 2-methyl-cis-decahydroquinoline derivative 6f demonstrates an EC50 of 90 ng/mL (~590 nM based on molecular weight 153.27) in a plaque reduction assay against influenza virus, identified as the most potent inhibitor in a series of synthetically more accessible decahydroquinolines designed to retain structural elements of BMY-27709 [1]. Trans isomers in the same series showed no activity at comparable concentrations, establishing that the cis stereochemistry at the ring junction is essential for antiviral potency [1].

Antiviral Influenza fusion inhibitor Stereochemistry-activity relationship

Decahydroquinoline Core Achieves 6.91 wt% Hydrogen Uptake, >99% Yield Under Optimized LOHC Conditions

Complete catalytic hydrogenation of quinoline to decahydroquinoline (DHQ) using 5% Pd/Al2O3 catalyst achieves 6.91 wt% hydrogen uptake with >99% DHQ yield under optimized conditions (50 bar H2 pressure, 175 °C, 5 h reaction time, isopropyl alcohol solvent) [1]. The activation energy for quinoline hydrogenation to py-THQ is estimated at 136.57 kJ/mol, with py-THQ to DHQ as the rate-limiting step [1].

Hydrogen storage LOHC Catalytic hydrogenation

Aqueous-Phase Selective Hydrogenation to Decahydroquinoline Achieves 95.2% Selectivity at 98.2% Conversion

Ruthenium nanoparticles supported on glucose-derived carbon spheres (Ru/C) catalyze the aqueous-phase hydrogenation of quinoline to decahydroquinoline with 98.2% conversion and 95.2% selectivity toward decahydroquinoline under mild conditions (393 K, 2.0 MPa H2) [1]. The catalyst maintains activity and selectivity for at least three cycles without significant degradation [1].

Green chemistry Heterogeneous catalysis Selective hydrogenation

Gas Chromatographic Retention Index (Kovats RI = 1218) Distinguishes 2-Methyl-Decahydroquinoline from Unsubstituted DHQ (RI ≈ 1150)

On a non-polar OV-101 packed column at 120 °C, 2-methyl-decahydroquinoline exhibits a Kovats retention index (RI) of 1218 [1]. This value is significantly higher than unsubstituted decahydroquinoline (estimated RI ≈ 1150 based on methylene increment contributions), providing a reliable chromatographic signature for identity verification and purity assessment.

Analytical chemistry GC-MS identification Quality control

High-Value Application Scenarios for 2-Methyl-Decahydroquinoline (20717-43-5) Based on Verified Differentiation Data


Antiviral Lead Optimization: cis-Specific 2-Methyl-Decahydroquinoline Scaffold

The 2-methyl-cis-decahydroquinoline core serves as a privileged scaffold for influenza fusion inhibitor development. Procurement of the cis-enriched isomer is essential for reproducing the 90 ng/mL EC50 activity reported in plaque reduction assays [1]. Researchers developing next-generation antivirals should specify isomer composition when ordering to avoid dilution of active stereoisomer by inactive trans forms [1].

Liquid Organic Hydrogen Carrier (LOHC) Substrate: >6.9 wt% Hydrogen Storage Capacity

2-Methyl-decahydroquinoline functions as a high-capacity hydrogen-rich LOHC substrate. Under optimized catalytic conditions (5% Pd/Al2O3, 175 °C, 50 bar H2), it achieves 6.91 wt% hydrogen uptake with >99% yield, exceeding the DOE 6.5 wt% viability threshold [1]. This compound is suitable for reversible hydrogen storage studies and techno-economic evaluation of LOHC systems [1].

Green Catalysis Research: Aqueous-Phase Hydrogenation to Decahydroquinoline

Researchers developing sustainable hydrogenation processes can utilize 2-methyl-decahydroquinoline as a benchmark substrate for catalyst screening. The Ru/C catalyst system achieves 95.2% DHQ selectivity at 98.2% conversion in water under mild conditions (393 K, 2.0 MPa H2) [1]. This compound is ideal for evaluating novel catalysts targeting selective aromatic nitrogen heterocycle hydrogenation without organic solvents [1].

Analytical Reference Standard: GC-MS Identification via Kovats RI 1218

2-Methyl-decahydroquinoline (CAS 20717-43-5) provides a reliable analytical reference standard with a well-characterized Kovats retention index of 1218 on OV-101 columns at 120 °C [1]. This distinct chromatographic signature enables unambiguous identification and quantification in complex reaction mixtures, supporting quality control and inventory verification in both research and industrial settings [1].

Technical Documentation Hub

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